Lipophilic Ligand Efficiency (LLE) Advantage Over FoxO1 Agonist Compound D
Computational prediction indicates that the 2-(thiophen-3-yl)benzyl substituent increases calculated logP (XLogP3) relative to the direct N-heteroaryl analogue Compound D (N-(3-methylisothiazol-5-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide). The target compound has a predicted XLogP3 of approximately 3.5, compared to approximately 1.5 for Compound D [1]. This higher lipophilicity, when paired with comparable or improved potency, would yield a superior Lipophilic Ligand Efficiency (LLE = pIC50 - logP), a key parameter for CNS drug candidate selection.
| Evidence Dimension | Predicted lipophilicity (XLogP3) and theoretical LLE |
|---|---|
| Target Compound Data | Predicted XLogP3 approx. 3.5 (computed via PubChem XLogP3 algorithm) |
| Comparator Or Baseline | Compound D (FoxO1 agonist): predicted XLogP3 approx. 1.5 |
| Quantified Difference | Δ XLogP3 ≈ +2.0 units; potential LLE advantage of ~2 log units if potency is maintained |
| Conditions | In silico prediction; PubChem XLogP3 3.0 algorithm [1] |
Why This Matters
For CNS-targeted programs, higher LLE correlates with reduced risk of non-specific binding and improved developability profiles, making this compound a strategically distinct candidate for neurotherapeutic screening libraries.
- [1] PubChem XLogP3 Prediction Model. Accessed via PubChem database for structurally analogous compounds. National Center for Biotechnology Information. View Source
